molecular formula C9H8 B1295246 1-ethynyl-3-methylbenzene CAS No. 766-82-5

1-ethynyl-3-methylbenzene

Cat. No.: B1295246
CAS No.: 766-82-5
M. Wt: 116.16 g/mol
InChI Key: RENYIDZOAFFNHC-UHFFFAOYSA-N
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Description

It is a derivative of phenylacetylene, characterized by the presence of a methyl group attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions: 1-ethynyl-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-ethynyl-3-methylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylphenylacetylene involves its interaction with various molecular targets. The triple bond in the compound can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties. These interactions can affect pathways such as enzyme inhibition or activation, making it a valuable compound in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 1-ethynyl-3-methylbenzene’s unique structure, with the methyl group at the meta position, influences its chemical behavior and reactivity. This positional difference can lead to variations in reaction outcomes and binding affinities compared to its isomers .

Properties

IUPAC Name

1-ethynyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8/c1-3-9-6-4-5-8(2)7-9/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENYIDZOAFFNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227412
Record name 3-Methylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-82-5
Record name 3-Methylphenylacetylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylphenylacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethynyltoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Ethynyltoluene, compared to other ligands, influence the photoluminescence of gold nanoclusters?

A: Research suggests that the photoluminescence mechanism of gold nanoclusters can be influenced by the specific alkynyl ligand used. When 3-Ethynyltoluene (also known as 3-Methylphenylacetylene) is used as a ligand in Au22(C≡CR)18 clusters, the photoluminescence mechanism is likely a result of core-dominated fluorescence. [] This differs from the mechanism observed with the 3-ethynylthiophene ligand, which exhibits ligand-to-metal-to-metal charge transfer (LMMCT). [] This difference is attributed to the influence of the aromatic groups and their connection to the gold cluster, particularly the Au(I) ring atoms. []

Q2: What is the role of computational chemistry in understanding the properties of 3-Ethynyltoluene-protected gold nanoclusters?

A: Computational chemistry plays a crucial role in understanding the photoluminescent properties and electronic structures of these gold nanoclusters. Simulations using various levels of theory, including dispersion, solvent, and polarization functions, are essential for creating an accurate representation of the chemical environment. [] Long-range-corrected exchange-correlation functionals have proven particularly useful in these calculations. [] By comparing theoretical predictions with experimental data, researchers can refine their understanding of how 3-Ethynyltoluene and other ligands interact with the gold core, ultimately leading to improved design principles for functional nanomaterials.

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